1-Octen-3-YL propionate

Description

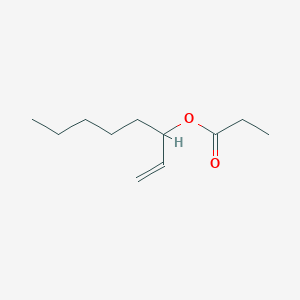

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-3-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIWFCAUMLSOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024598 | |

| Record name | 1-Octen-3-yl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63156-02-5 | |

| Record name | 1-Octen-3-yl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Distribution of 1 Octen 3 Yl Propionate

Detection in Fungal and Mushroom Species

The characteristic "mushroom" aroma is often attributed to a class of C8-oxygenated volatile compounds, with 1-octen-3-ol (B46169) being a primary and well-documented contributor. scispace.comresearchgate.netchemicalbook.comresearchgate.netnih.govwikipedia.org The ester derivative, 1-octen-3-yl propionate (B1217596), has also been identified as a component of the volatile profile in some edible mushroom species. scispace.com

Presence in Plant Species

1-Octen-3-yl propionate is not limited to the fungal kingdom; it is also a constituent of various plant species, where it is found in fruit volatiles and essential oils.

Identification in Fruit Volatile Profiles (e.g., Actinidia arguta)

The kiwiberry (Actinidia arguta) is known for its rich and aromatic flavor. nih.gov Studies analyzing the volatile organic compounds (VOCs) of kiwiberries have identified a wide array of compounds, including esters, aldehydes, alcohols, and monoterpenes. nih.govmdpi.comscienceopen.com While numerous compounds contribute to the complex aroma of A. arguta, analyses have shown the presence of various esters and alcohols. mdpi.comsemanticscholar.orgmdpi.com Although 1-octen-3-ol is a more commonly cited C8 compound in kiwiberry volatiles, contributing to its "green" and "mushroom" notes, the presence of related esters is also part of its chemical signature. nih.govnih.govmdpi.comresearchgate.net The volatile profiles can differ significantly between cultivars. nih.govmdpi.com

Constituent of Plant Essential Oils (e.g., Ocimum lamiifolium)

The essential oil of Ocimum lamiifolium, a plant from the Lamiaceae family, has been found to contain this compound as a major constituent. tandfonline.comresearchgate.netfigshare.com In one analysis, it was the second most abundant compound, constituting 20.82% of the total oil, with linalool (B1675412) being the most prominent at 28.52%. tandfonline.comresearchgate.net The chemical composition of essential oils from Ocimum species can vary, however. For example, a study of Kenyan Ocimum species identified α-phellandrene as the major compound in O. lamiifolium, indicating the existence of different chemotypes of the same plant species. essencejournal.comuoeld.ac.ke

Metabolite Profiles in Bryophytes (e.g., Liverworts)

Liverworts (Phylum Marchantiophyta) are known to produce a vast array of secondary metabolites, particularly terpenoids and aromatic compounds. nih.govmdpi.comtandfonline.com This chemical diversity is a significant characteristic of this plant group. nih.govtandfonline.com While extensive research has documented numerous unique compounds in liverworts, the specific identification of this compound in their metabolite profiles is not prominently reported in the provided search results. The focus of liverwort chemistry is often on other classes of compounds like pinguisane-type sesquiterpenoids. nih.govmdpi.comresearchgate.net

Identification in Animal Secretions and Chemical Communication Systems (e.g., Millipede Defensive Secretions)

Millipedes are known to produce a diverse range of chemical compounds for defense. nih.govresearchgate.netfrontiersin.org These secretions often contain quinones, phenols, and alkaloids. researchgate.nettci-thaijo.org While not a primary component, C8 compounds have been identified in the defensive secretions of some millipede species. For instance, the polydesmid millipede Niponia nodulosa emits a secretion containing 1-octen-3-ol as the major component. nih.gov This compound was found to elicit negative chemotaxis in conspecifics, suggesting a role as an alarm pheromone. nih.gov In the order Julida, ketones such as 1-octen-3-one (B146737) have been found in the defensive secretions of Megaphyllum unilineatum. plos.orgresearchgate.net The presence of this compound itself in millipede secretions is not explicitly detailed in the search results, which more frequently cite the related alcohol and ketone.

Biosynthetic Pathways and Metabolic Interconversions Involving 1 Octen 3 Yl Propionate

Enzymatic Pathways Leading to the 1-Octen-3-ol (B46169) Precursor

1-Octen-3-ol, commonly known as mushroom alcohol, is the direct precursor to 1-octen-3-yl propionate (B1217596). wikipedia.orgnih.gov Its biosynthesis is primarily derived from the oxidative cleavage of polyunsaturated fatty acids, most notably linoleic acid. wikipedia.orgbris.ac.uk

The principal pathway for 1-octen-3-ol synthesis begins with the polyunsaturated fatty acid, linoleic acid. bris.ac.uk The initial step involves the aerobic oxidation of linoleic acid to form a hydroperoxide intermediate. Specifically, linoleic acid is converted into (S)-10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE). wikipedia.orgnih.gov This reaction is a critical control point in the pathway and establishes the necessary precursor for the subsequent cleavage step. The formation of 10-HPODE has been well-established in various fungi, including the button mushroom Agaricus bisporus. mdpi.com

The conversion of linoleic acid to its hydroperoxide is catalyzed by a class of enzymes known as fatty acid dioxygenases. mdpi.com In fungi, these enzymes include lipoxygenases (LOXs) and certain heme-containing dioxygenases. nih.gov

Research on Agaricus bisporus has identified a specific lipoxygenase, named AbLOX, as a key multifunctional fatty acid dioxygenase responsible for catalyzing the conversion of linoleic acid to 10-HPODE. mdpi.com The reduction of AbLOX expression in the mushroom has been shown to correlate with a decrease in the yield of 1-octen-3-ol, confirming its central role in this biosynthetic pathway. mdpi.com These enzymes introduce molecular oxygen into the fatty acid chain to generate the hydroperoxide intermediates. nih.gov

Following the formation of 10-HPODE, the next crucial step is the cleavage of this intermediate, which is catalyzed by hydroperoxide lyases (HPLs). wikipedia.orgbris.ac.uk These enzymes are part of the cytochrome P450 family and specialize in cleaving C-C bonds within fatty acid hydroperoxides. nih.gov

In Agaricus bisporus, an enzyme identified as AbHPL is responsible for cleaving 10-HPODE. This cleavage reaction yields two products: the C8 compound (R)-1-octen-3-ol and 10-oxodecanoic acid. bris.ac.uknih.gov The combined action of a dioxygenase (like AbLOX) and a hydroperoxide lyase (like AbHPL) constitutes the complete enzymatic cascade for the synthesis of 1-octen-3-ol from linoleic acid. nih.govmdpi.com The optimal conditions for this two-enzyme system in A. bisporus have been identified as a pH of approximately 7.0-7.2 and a temperature of 35°C. nih.govmdpi.com

Table 1: Key Enzymes in the Biosynthesis of 1-Octen-3-ol from Linoleic Acid

| Step | Substrate | Enzyme Class | Specific Enzyme Example | Product |

|---|---|---|---|---|

| 1. Oxidation | Linoleic Acid | Fatty Acid Dioxygenase (Lipoxygenase) | AbLOX (Agaricus bisporus) | 10-Hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE) |

| 2. Cleavage | 10-HPODE | Hydroperoxide Lyase (HPL) | AbHPL (Agaricus bisporus) | 1-Octen-3-ol and 10-Oxodecanoic acid |

Arachidonic acid is another significant polyunsaturated fatty acid found in mammals and other organisms that serves as a substrate for lipoxygenase (LOX) enzymes. nih.govnih.gov The LOX pathway metabolizes arachidonic acid into various hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to inflammatory mediators like leukotrienes and lipoxins. nih.gov While both linoleic acid and arachidonic acid are substrates for LOX, the direct biosynthetic pathway from arachidonic acid to C8 compounds like 1-octen-3-ol is not as clearly defined as the linoleic acid pathway. The established and well-documented route for 1-octen-3-ol formation in fungi and plants originates from the cleavage of C18 fatty acids like linoleic acid. wikipedia.orgbris.ac.uknih.gov

Enzymatic Esterification Mechanisms of 1-Octen-3-ol to 1-Octen-3-YL Propionate

The synthesis of this compound occurs through the enzymatic esterification of its precursor alcohol, 1-octen-3-ol. This reaction is characteristic of the formation of many volatile flavor esters found in fruits, fermented beverages, and fungi. nih.govnih.gov The process involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA).

While specific enzymes that catalyze the formation of this compound have not been extensively characterized, the mechanism is understood from the synthesis of other flavor esters. The reaction is likely catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the synthesis of volatile esters. In this proposed pathway, 1-octen-3-ol serves as the alcohol substrate, and propionyl-coenzyme A (propionyl-CoA) acts as the acyl donor. sigmaaldrich.com Lipases and other esterases can also catalyze ester synthesis under certain conditions. nih.govresearchgate.net

The general reaction is as follows: 1-Octen-3-ol + Propionyl-CoA ⇌ this compound + Coenzyme A

The rate of ester formation is dependent on the availability of both the alcohol and the acyl-CoA substrates, as well as the activity of the specific transferase enzyme. nih.gov

Table 2: Proposed Enzymatic Esterification of 1-Octen-3-ol

| Enzyme Class | Alcohol Substrate | Acyl Donor | Product |

|---|---|---|---|

| Alcohol Acyltransferase (AAT) (Proposed) | 1-Octen-3-ol | Propionyl-CoA | This compound |

Natural Degradation and Transformation Pathways of this compound and its Related Compounds

Volatile esters like this compound are subject to natural degradation, primarily through enzymatic hydrolysis. This reaction is essentially the reverse of esterification, where the ester bond is cleaved, yielding the original alcohol and carboxylic acid.

Hydrolase enzymes, such as esterases and lipases, catalyze the hydrolysis of the ester bond in this compound. This process regenerates 1-octen-3-ol and propionic acid. The stability of the ester is often dependent on environmental conditions such as pH and the presence of active hydrolytic enzymes. In aqueous environments, this hydrolysis can lead to a loss of the characteristic aroma of the ester. youtube.com

The degradation products themselves can undergo further transformation. The resulting 1-octen-3-ol can be oxidized to form 1-octen-3-one (B146737), another potent aroma compound with a strong mushroom-like odor. bris.ac.uk This transformation from the alcohol to the ketone represents a key metabolic conversion of a related compound in this pathway.

Table 3: Degradation and Transformation Products

| Compound | Pathway | Enzyme Class | Product(s) |

|---|---|---|---|

| This compound | Hydrolysis | Esterase / Lipase (B570770) | 1-Octen-3-ol and Propionic Acid |

| 1-Octen-3-ol | Oxidation | Alcohol Dehydrogenase (Proposed) | 1-Octen-3-one |

Hydrolytic Cleavage to 1-Octen-3-ol (e.g., by β-primeverosidases)

In many organisms, particularly fungi, 1-octen-3-ol is synthesized de novo from the breakdown of linoleic acid. wikipedia.orgbris.ac.uk However, in plants such as soybeans (Glycine max), 1-octen-3-ol is stored in a stable, non-volatile glycosylated form, (R)-1-octen-3-yl β-primeveroside. acs.orgnih.gov This compound acts as a reservoir, releasing the volatile alcohol upon tissue damage. researchgate.netnih.gov This release is facilitated by the enzymatic hydrolysis of the glycosidic bond, a reaction catalyzed by specific glycosidases.

Mechanical damage to soybean leaves or the processing of seeds (soaking and maceration) triggers the rapid hydrolysis of this primeveroside, liberating volatile 1-octen-3-ol. nih.govresearchgate.net Research has identified a novel β-primeverosidase-like enzyme in soybean hypocotyls that is highly specific and efficient in this process. acs.orgnih.gov This enzyme specifically cleaves 1-octen-3-yl β-primeveroside and does not act on simple glucopyranosides, indicating a high degree of substrate specificity. acs.orgnih.gov The hydrolysis reaction is crucial as it represents a key control point for the release of this potent volatile compound in response to external stimuli. researchgate.net

| Characteristic | Value / Description | Reference |

|---|---|---|

| Source | Soybean (Glycine max) Hypocotyls | acs.org, nih.gov |

| Estimated Molecular Weight | 44 kDa (monomer) | acs.org, nih.gov |

| Optimal pH | 5.5 | acs.org, nih.gov |

| Optimal Temperature | 55 °C | acs.org, nih.gov |

| Substrate Specificity | Shows high hydrolytic capacity toward 1-octen-3-yl β-primeveroside; does not act on glucopyranosides. | acs.org, nih.gov |

| Activators / Inhibitors | Activity is significantly enhanced by Mn²⁺ and inhibited by Zn²⁺, Cu²⁺, and Hg²⁺. | acs.org, nih.gov |

Subsequent Metabolic Fates of Alcohols and Ketones

Once 1-octen-3-ol is released or synthesized, it can undergo several metabolic transformations, primarily oxidation to its corresponding ketone, 1-octen-3-one. bris.ac.uk This ketone is also a potent aroma compound, noted for its strong metallic, mushroom-like scent. wikipedia.org

In mammalian systems, studies on rat liver microsomes have detailed a two-step pathway where 1-octene (B94956) is first converted to 1-octen-3-ol, which is then subjected to NADP- or NAD-linked oxidation to yield the reactive intermediate 1-octen-3-one. nih.gov This oxidation of the alcohol is catalyzed by enzymes present in the liver and other organs and is independent of the cytochrome P-450 system. nih.gov

Conversely, in some fungal biosynthetic pathways, the reverse reaction occurs. For instance, in Agaricus campestris, linoleic acid is cleaved to form 1-octen-3-one, which is then reduced by an oxidoreductase to produce 1-octen-3-ol. nih.govmdpi.com

Further metabolic degradation of these C8 compounds has been observed in organisms like shiitake mushrooms (Lentinula edodes). During processing, such as drying, 1-octen-3-ol can be converted not only to 1-octen-3-one but also further reduced to saturated forms like octan-3-one and octan-3-ol, diversifying the volatile profile of the mushroom. researchgate.net

| Substrate | Transformation | Product(s) | Enzyme/System (if known) | Organism/System | Reference |

|---|---|---|---|---|---|

| 1-Octen-3-ol | Oxidation | 1-Octen-3-one | NADP/NAD-linked oxidases | Rat liver microsomes | nih.gov |

| 1-Octen-3-one | Reduction | 1-Octen-3-ol | Oxidoreductase | Fungi (e.g., Agaricus campestris) | nih.gov, mdpi.com |

| 1-Octen-3-ol | Degradation Pathway | 1-Octen-3-one, Octan-3-one, Octan-3-ol | Endogenous enzymes | Shiitake mushroom (during drying) | researchgate.net |

Synthetic Methodologies and Chemical Derivatization of 1 Octen 3 Yl Propionate

Conventional Chemical Synthesis Routes for 1-Octen-3-ol (B46169) Precursors

Traditional organic synthesis provides several reliable pathways to produce 1-octen-3-ol. These methods, while effective, often result in a racemic mixture of the alcohol, meaning both of its stereoisomers are produced in equal amounts.

Grignard Reaction Approaches (e.g., from Acrolein and Amyl Iodide)

A well-established method for synthesizing 1-octen-3-ol is through a Grignard reaction. wikipedia.orgnih.gov This approach involves the reaction of a Grignard reagent, typically prepared from amyl iodide (1-iodopentane) and magnesium, with acrolein (2-propenal). wikipedia.orgbris.ac.ukfiu.edu The amylmagnesium iodide acts as a nucleophile, attacking the carbonyl carbon of acrolein to form the desired secondary alcohol after an acidic workup.

This reaction can achieve yields ranging from 65% to 85%. fiu.edu However, a significant drawback of this method is the requirement for large quantities of anhydrous ethyl ether as a solvent, which can be a practical and safety concern in large-scale production. fiu.edu Studies have shown that the purity of the product from this reaction can be around 91%, with further purification via vacuum distillation capable of increasing the purity to over 99%. fiu.edu

Selective Reduction Strategies (e.g., of 1-Octen-3-one)

Another common synthetic route is the selective reduction of 1-octen-3-one (B146737) to 1-octen-3-ol. wikipedia.orgnih.govbris.ac.uk This method is often favored due to its high efficiency, with reported yields of up to 90%. nih.govresearchgate.net The key to this strategy is the use of a reducing agent that selectively reduces the ketone functional group without affecting the carbon-carbon double bond.

Various reducing agents can be employed for this purpose. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. This approach is considered a more direct way to obtain 1-octen-3-ol, provided that the starting ketone, 1-octen-3-one, is readily available. fiu.edu

Aldol (B89426) Condensation Methods for Intermediate Compound Formation (e.g., Heptanone-2 and Formaldehyde)

The precursor ketone, 1-octen-3-one, can be synthesized via an aldol condensation reaction. fiu.edu A common example involves the reaction between heptanone-2 and formaldehyde (B43269) in the presence of a base like sodium hydroxide. fiu.eduglasp.co This reaction forms a β-hydroxy ketone, which then dehydrates to yield the α,β-unsaturated ketone, 1-octen-3-one.

Chemoenzymatic Synthesis Techniques for Stereoselective Production

Chemoenzymatic synthesis combines chemical reactions with biological catalysis to produce specific stereoisomers of a compound. For 1-octen-3-yl propionate (B1217596), this often involves the enzymatic resolution of racemic 1-octen-3-ol. Lipases are commonly used for this purpose due to their ability to selectively acylate one enantiomer of the alcohol, allowing for the separation of the two forms.

For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used for the kinetic resolution of racemic oct-1-en-3-ol. researchgate.net In one study, enantioselective esterification using vinyl propionate as the acyl donor resulted in the production of the corresponding ester and the unreacted alcohol enantiomer with high optical purity. researchgate.net This approach is highly valued for producing enantiomerically pure forms of 1-octen-3-ol, which are crucial for applications where specific stereochemistry is required. The use of polymer-supported lipases like Novozym 435 also allows for easy recovery and recycling of the enzyme. researchgate.net

Asymmetric Synthesis and Enantioselective Preparation

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly. In the context of 1-octen-3-ol, this is often achieved through biocatalysis, leveraging the high stereospecificity of enzymes.

Enzymatic Hydrolysis for Chiral Alcohol Precursors (e.g., using Brevibacterium ammoniagenes)

While specific information on the use of Brevibacterium ammoniagenes for the enzymatic hydrolysis of a 1-octen-3-yl propionate precursor was not found in the provided search results, the principle of enzymatic hydrolysis is a well-established method for obtaining chiral alcohols. Hydrolases, such as lipases and esterases, are enzymes that catalyze the hydrolysis of ester bonds. unipd.it In a racemic mixture of an ester, these enzymes can selectively hydrolyze one enantiomer, leaving the other enantiomer in its ester form. This process, known as kinetic resolution, allows for the separation of the two enantiomers—one as the alcohol and the other as the unreacted ester. The mechanism of these enzymes often involves a nucleophilic attack on the carbonyl group of the ester, similar to chemical hydrolysis. unipd.it This high degree of selectivity is fundamental to producing the enantiomerically pure chiral alcohols needed for synthesizing specific stereoisomers of this compound.

Strategies for Stereochemical Control and Enantiomeric Purity

The biological activity and sensory characteristics of this compound are intrinsically linked to its stereochemistry at the C-3 position. The precursor alcohol, 1-octen-3-ol, exists as two enantiomers: (R)-(−)-1-octen-3-ol and (S)-(+)-1-octen-3-ol. wikipedia.org Consequently, controlling the stereochemistry of the final propionate ester requires the synthesis or resolution of enantiomerically pure 1-octen-3-ol, which is then esterified. The primary strategies employed to achieve high enantiomeric purity focus on the kinetic resolution of racemic 1-octen-3-ol.

Enzymatic Kinetic Resolution: A highly effective method for separating the enantiomers of 1-octen-3-ol is through enzyme-catalyzed kinetic resolution. This technique utilizes the stereoselectivity of enzymes, most notably lipases, to preferentially react with one enantiomer in a racemic mixture.

A widely adopted procedure involves the use of immobilized lipase B from Candida antarctica (Novozym 435). frontiersin.org In this process, racemic 1-octen-3-ol is reacted with an acyl donor, such as vinyl acetate (B1210297). The lipase selectively catalyzes the acylation of the (S)-enantiomer, producing (S)-1-octen-3-yl acetate, while leaving the (R)-1-octen-3-ol largely unreacted. frontiersin.org The resulting mixture of (R)-1-octen-3-ol and (S)-1-octen-3-yl acetate can then be separated. Subsequent hydrolysis (deacetylation) of the (S)-1-octen-3-yl acetate yields the enantiomerically pure (S)-1-octen-3-ol. frontiersin.org This method is capable of producing both enantiomers with very high enantiomeric excess (ee), often exceeding 99%. frontiersin.org

Microbial Resolution: Whole-cell microbial systems can also be used for enantioselective transformations. The bacterium Brevibacterium ammoniagenes has been shown to enantioselectively hydrolyze racemic 1-octen-3-yl acetate. tandfonline.com The microorganism preferentially hydrolyzes one ester enantiomer, leading to the accumulation of a chiral alcohol and the unreacted chiral ester. By controlling the reaction time and substrate concentration, either the alcohol or the remaining ester can be obtained with high optical purity. tandfonline.com

Biochemical Synthesis: Nature itself provides a pathway to one of the enantiomers. The (R)-isomer of 1-octen-3-ol is produced biochemically in organisms like mushrooms and plants through the enzymatic breakdown of linoleic acid. wikipedia.orgresearchgate.net This pathway involves two key enzymes: a lipoxygenase, which catalyzes the peroxidation of linoleic acid to form a hydroperoxide, and a hydroperoxide lyase, which then cleaves this intermediate to yield (R)-1-octen-3-ol. wikipedia.org This biosynthetic route is a source of naturally derived, enantiomerically pure (R)-1-octen-3-ol.

Once the desired enantiomer of 1-octen-3-ol is obtained, it can be converted to this compound through standard esterification procedures, such as reaction with propionic acid or its derivatives (e.g., propionyl chloride or propionic anhydride). This final step typically does not affect the stereocenter, thus preserving the enantiomeric purity of the final product.

Table 1: Methods for Stereochemical Control of 1-Octen-3-ol

| Method | Biocatalyst/Reagent | Principle | Products | Reported Purity | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Immobilized Lipase B from Candida antarctica (Novozym 435) | Selective acylation of (S)-1-octen-3-ol from a racemic mixture. | (R)-1-octen-3-ol and (S)-1-octen-3-yl acetate | ee > 99.9% for (R)-alcohol; 98.9% for (S)-acetate | frontiersin.org |

| Microbial Resolution | Brevibacterium ammoniagenes | Enantioselective hydrolysis of racemic 1-octen-3-yl acetate. | Chiral 1-octen-3-ol and unreacted chiral 1-octen-3-yl acetate | High optical purity achievable | tandfonline.com |

| Biosynthesis | Lipoxygenase and Hydroperoxide Lyase | Enzymatic breakdown of linoleic acid. | (R)-1-octen-3-ol | Naturally high enantiomeric purity | wikipedia.org |

Development of Synthetic this compound Analogues and Derivatives

The development of analogues and derivatives of this compound involves modifying its core structure to investigate structure-activity relationships or to create new molecules for various applications, particularly as flavorings or semiochemicals. These modifications can include changing the ester group, altering the carbon backbone, or shifting the position of the double bond.

Ester Derivatives: The most straightforward derivatives are those where the propionate group is replaced with other carboxylates. The acetate and butyrate (B1204436) esters are common analogues. 1-Octen-3-yl acetate, in particular, is a known chiral compound found in lavender and other essential oils and is studied for its own aromatic and biological properties. mdpi.com These simple modifications alter the molecule's volatility and odor profile.

Structural Analogues and Isomers: More complex analogues involve changes to the octenyl backbone. Researchers have synthesized various related compounds, often for use as insect pheromones or flavor agents.

Pheromone Analogues: A notable synthetic analogue is 7-methyl-3-methylene-7-octen-1-yl propanoate . This compound is a major component of the sex pheromone for the San Jose scale (Quadraspidiotus perniciosus), a significant agricultural pest. google.comresearchgate.net Its synthesis is of interest for use in pest management programs. Another related pheromone component is (Z)-3,7-dimethyl-2,7-octadien-1-yl propionate . researchgate.net

Positional Isomers: Isomers where the double bond is in a different position have also been synthesized. Examples include (Z)-3-octen-1-yl propionate and (Z)-5-octen-1-yl propionate , which are explored for their unique flavor and fragrance characteristics. thegoodscentscompany.com

Other Alkyl Propionates: Other related propionate esters, such as hexyl propionate and 3,7-dimethyloct-6-en-2-yl propionate , serve as comparative structures in fragrance and flavor chemistry, helping to elucidate how chain length, branching, and saturation affect sensory perception.

The synthesis of these analogues employs a range of organic chemistry techniques, from Grignard reactions and reductions to build the alcohol precursors to specialized coupling reactions for constructing complex carbon skeletons. researchgate.netfiu.edu

Table 2: Selected Synthetic Analogues and Derivatives of this compound

| Compound Name | Structural Modification | Significance/Application | Reference |

|---|---|---|---|

| 1-Octen-3-yl acetate | Ester group changed (propionate to acetate) | Flavoring agent, component of essential oils | mdpi.com |

| 1-Octen-3-yl butyrate | Ester group changed (propionate to butyrate) | Analog for flavor/fragrance studies | |

| 7-Methyl-3-methylene-7-octen-1-yl propanoate | Altered carbon backbone and double bond position | Sex pheromone of the San Jose scale | google.comresearchgate.net |

| (Z)-3,7-Dimethyl-2,7-octadien-1-yl propionate | Altered carbon backbone, additional double bond | Sex pheromone component | researchgate.net |

| (Z)-3-Octen-1-yl propionate | Positional isomer of the octenyl group | Flavoring agent | thegoodscentscompany.com |

| Hexyl propionate | Saturated, shorter (C6) alkyl chain | Flavor and fragrance ingredient |

Biotechnological Production and Biocatalysis for 1 Octen 3 Yl Propionate

Microbial Fermentation Systems for Precursor Synthesis (e.g., Recombinant Saccharomyces cerevisiae)

The primary precursor for 1-octen-3-yl propionate (B1217596) is the C8 alcohol, 1-octen-3-ol (B46169). Biotechnological production of this alcohol often involves the use of recombinant microbial systems. Saccharomyces cerevisiae, a well-characterized and easily engineered yeast, has emerged as a promising host for this purpose. nih.gov Its established use in industrial fermentations for products like beer and bread makes it an attractive and safe microorganism for producing high-value chemicals. nih.gov

The biosynthesis of (R)-(-)-1-octen-3-ol, the enantiomer often desired for its characteristic mushroom-like flavor, is achieved by introducing specific genes into S. cerevisiae. nih.gov This process typically involves cloning and expressing genes encoding for lipoxygenase (LOX) and hydroperoxide lyase (HPL) from organisms known for efficient 1-octen-3-ol production, such as the matsutake mushroom (Tricholoma matsutake). nih.govcabidigitallibrary.org The engineered yeast then carries out a two-step enzymatic conversion of a substrate, typically linoleic acid, first to a hydroperoxide intermediate by LOX, and then to 1-octen-3-ol by HPL. nih.govwikipedia.org

Application of Crude Enzyme Homogenates for Production (e.g., Agaricus bisporus homogenates)

An alternative to using whole recombinant microbial cells is the direct application of crude enzyme homogenates from natural sources rich in the necessary enzymes. The common button mushroom, Agaricus bisporus, is a well-known producer of 1-octen-3-ol and serves as a prime source for these homogenates. mdpi.comnih.gov This method has been commercialized for the production of natural 1-octen-3-ol. nih.gov

The process involves blending fresh mushrooms to create a homogenate, which contains the native lipoxygenase and hydroperoxide lyase enzymes. dss.go.thresearchgate.net This crude enzyme preparation is then used in a bioreactor with a substrate like linoleic acid to produce 1-octen-3-ol. researchgate.netresearchgate.net One of the byproducts of this reaction is 10-oxo-trans-8-decenoic acid (ODA). dss.go.thresearchgate.net

While effective, this method requires careful control of reaction conditions. The homogenization and enzymatic reaction are often carried out at low temperatures (e.g., 4–8 °C) to prevent the degradation of the enzymes by proteases also present in the crude extract. nih.govresearchgate.net The pH of the reaction is also a critical factor, with optimal activity often observed in a neutral to slightly alkaline range. mdpi.comnih.govresearchgate.net Despite these challenges, using crude homogenates from sources like mushroom stumps, which are byproducts of the mushroom industry, presents a cost-effective and sustainable approach. dss.go.th

Enzymatic Synthesis of Esters via Transesterification or Esterification (e.g., Lipase-catalyzed reactions)

Once the precursor, 1-octen-3-ol, is obtained, the final step is its conversion to 1-octen-3-yl propionate. This is typically achieved through enzymatic esterification or transesterification reactions catalyzed by lipases. Lipases are versatile and robust enzymes that can function in various media and are widely used in industrial biocatalysis for the synthesis of esters. nih.govmdpi.com

In lipase-catalyzed esterification, 1-octen-3-ol is reacted with propionic acid. In transesterification, an ester of propionic acid, such as vinyl propionate or ethyl propionate, is used as the acyl donor. bibliotekanauki.plresearchgate.net Lipases, such as the commonly used immobilized lipase (B570770) B from Candida antarctica (often known by the commercial name Novozym 435), have shown high efficiency in these reactions. mdpi.combibliotekanauki.plembrapa.br These enzymes can exhibit high enantioselectivity, which is crucial for producing specific enantiomers of the final ester if a racemic mixture of 1-octen-3-ol is used as the starting material. bibliotekanauki.plembrapa.br

The use of immobilized lipases is particularly advantageous as it simplifies the separation of the enzyme from the product, allowing for enzyme reuse and continuous processing. mdpi.com The reaction conditions, including the choice of solvent (or the use of a solvent-free system), temperature, and the molar ratio of the substrates, are optimized to achieve high conversion rates and yields. mdpi.comembrapa.br

Optimization of Bioreaction Parameters for Enhanced Yield (e.g., Temperature, pH, Substrate Concentration, Incubation Time)

To maximize the efficiency and yield of this compound production, whether through microbial fermentation or enzymatic synthesis, careful optimization of various bioreaction parameters is essential. nih.govnih.govnih.gov

For the synthesis of the precursor 1-octen-3-ol using Agaricus bisporus enzymes, studies have identified optimal conditions. For example, the combined action of the enzymes AbLOX and AbHPL has an optimum temperature of 35 °C and an optimum pH of 7.2. mdpi.comnih.govresearchgate.net In bioreactor settings using crude homogenates, the optimal temperature was found to be lower, around 7.8 °C, with a pH of 7.5 and a specific linoleic acid concentration of 12 mg per gram of mushroom. researchgate.net

In the case of producing (R)-(-)-1-octen-3-ol using recombinant S. cerevisiae, the optimal conditions were determined to be a substrate concentration of 3 mM linoleic acid, an incubation temperature of 30°C, and an incubation time of 24 hours. nih.govjustia.com

For the final lipase-catalyzed esterification step, temperature also plays a crucial role. For instance, in the hydrolysis of a related propionate ester, raising the temperature from 20 °C to 30 °C had a positive effect on the enantioselectivity of the reaction. mdpi.com However, a further increase to 40 °C could significantly lower the enantiomeric excess of the product. mdpi.com The concentration of the substrates and the reaction time are also key variables that are adjusted to achieve high conversion rates. nih.govbibliotekanauki.pl

Below is an interactive table summarizing some of the key optimized parameters for the biotechnological production of 1-octen-3-ol, the precursor to this compound.

| Parameter | Biological System | Substrate | Optimal Value | Reference |

| Temperature | Agaricus bisporus enzymes (AbLOX & AbHPL) | Linoleic Acid | 35 °C | mdpi.comnih.govresearchgate.net |

| pH | Agaricus bisporus enzymes (AbLOX & AbHPL) | Linoleic Acid | 7.2 | mdpi.comnih.govresearchgate.net |

| Temperature | Agaricus bisporus crude homogenate | Linoleic Acid | 7.8 °C | researchgate.net |

| pH | Agaricus bisporus crude homogenate | Linoleic Acid | 7.5 | researchgate.net |

| Substrate Conc. | Agaricus bisporus crude homogenate | Linoleic Acid | 12 mg/g mushroom | researchgate.net |

| Temperature | Recombinant S. cerevisiae | Linoleic Acid | 30 °C | nih.govjustia.com |

| Substrate Conc. | Recombinant S. cerevisiae | Linoleic Acid | 3 mM | nih.govjustia.com |

| Incubation Time | Recombinant S. cerevisiae | Linoleic Acid | 24 hours | nih.govjustia.com |

Genetic Engineering and Strain Improvement for Industrial Applications

To make the biotechnological production of this compound and its precursor economically viable on an industrial scale, genetic engineering and strain improvement of the microbial catalysts are paramount. The ease of genetic manipulation in organisms like Saccharomyces cerevisiae makes it a prime target for such improvements. nih.gov

Another approach is to modify the metabolic pathways of the host organism to increase the availability of precursors or cofactors needed for the synthesis of the target molecule. For example, engineering the fatty acid metabolism in yeast could potentially enhance the intracellular pool of linoleic acid, the substrate for 1-octen-3-ol production.

Furthermore, genetic engineering can be used to improve the robustness of the production strain, making it more tolerant to industrial process conditions such as high substrate concentrations, which can sometimes be inhibitory. nih.gov Reducing the formation of unwanted byproducts through the knockout of competing metabolic pathways is another important strategy to increase the purity and yield of the desired product. ebi.ac.uk

For instance, research on Agaricus bisporus has shown that reducing the expression of the AbLOX gene through antisense technology leads to a corresponding decrease in the yield of 1-octen-3-ol, confirming its central role in the biosynthetic pathway. mdpi.comnih.govnih.gov This knowledge is crucial for targeted genetic engineering efforts. Similarly, identifying the most efficient combination of lipoxygenase and hydroperoxide lyase genes from different sources and expressing them in a suitable host like S. cerevisiae is a key strategy that has been successfully demonstrated. nih.govjustia.com These ongoing advancements in genetic and metabolic engineering are paving the way for more efficient and cost-effective industrial-scale biotechnological production of valuable flavor compounds like this compound.

Advanced Analytical Methodologies for 1 Octen 3 Yl Propionate

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 1-octen-3-yl propionate (B1217596) from complex mixtures, enabling its accurate analysis. Gas chromatography is the most common approach due to the compound's volatility, while high-performance liquid chromatography offers alternative separation mechanisms.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS, GC-IMS, GLC)

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like 1-octen-3-yl propionate. When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separation and identification. In studies of essential oils, GC-MS is used to determine the chemical composition, where this compound may be a minor but significant component. For instance, in an analysis of Yemeni medicinal plants, 1-octen-3-yl-n-propionate was identified as a constituent, representing 20.82% of the essential oil of one plant. researchgate.net

Gas-liquid chromatography (GLC) has also been employed for the purity assessment of related compounds, indicating its suitability for this compound analysis. tandfonline.comfiu.edunih.gov The choice of the stationary phase (the column) is critical for achieving good separation. A study on the enantiomeric composition of 1-octen-3-yl acetate (B1210297) in lavender essential oils utilized chiral gas chromatography to separate the enantiomers, a technique also applicable to its propionate analogue. mdpi.com

Gas chromatography-ion mobility spectrometry (GC-IMS) is another advanced technique that can be applied. While specific applications for this compound are not widely documented, GC-IMS provides an additional dimension of separation based on the size, shape, and charge of the ion, which would be beneficial in complex sample matrices.

The following table summarizes typical GC parameters that could be adapted for the analysis of this compound based on methods used for similar compounds.

| Parameter | Typical Value/Condition | Purpose |

| Column | Non-polar (e.g., DB-5, HP-5MS) or polar (e.g., Carbowax) capillary columns | Separation based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Ramped, e.g., 50 °C held for 2 min, then ramped to 280 °C at 5 °C/min | Separates compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

High-Performance Liquid Chromatography (HPLC)

While less common than GC for volatile compounds, high-performance liquid chromatography (HPLC) can be a valuable tool for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex, non-volatile matrices. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For a compound like this compound, a reverse-phase HPLC method would be most appropriate. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Purity validation of this compound can be performed using HPLC, often in conjunction with GC-MS, to ensure a comprehensive assessment.

A potential HPLC method for this compound could involve the following parameters:

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 reverse-phase column | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column. |

| Detector | UV detector (if the compound has a chromophore) or a more universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). | Detects the compound as it elutes from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity after chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

For ¹H-NMR, one would expect to see signals corresponding to the vinyl protons (CH2=CH-), the proton on the carbon bearing the ester group (-CH(O)-), the methylene (B1212753) and methyl groups of the octenyl chain, and the ethyl group of the propionate moiety. The chemical shifts and coupling patterns would be characteristic of these structural features.

In ¹³C-NMR, distinct signals would appear for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be found significantly downfield. The carbons of the double bond would appear in the olefinic region of the spectrum, and the remaining aliphatic carbons would be found upfield. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as an identification test for many flavoring agents. fao.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. fao.org Key expected peaks include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong carbonyl stretch, characteristic of the ester group. |

| C=C (Alkene) | ~1640 | Alkene C=C stretch. |

| C-O (Ester) | ~1200-1100 | C-O stretch of the ester. |

| =C-H (Alkene) | ~3080 | C-H stretch of the vinyl group. |

| C-H (Alkane) | ~2960-2850 | C-H stretches of the alkyl portions of the molecule. |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly when coupled with GC, is a powerful tool for the identification of this compound. tandfonline.commdpi.comthegoodscentscompany.com The mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak for this compound (C₁₁H₂₀O₂) would be observed at a mass-to-charge ratio (m/z) of 184. scribd.com

The fragmentation pattern is a result of the molecule breaking apart in the ion source of the mass spectrometer. For an ester like this compound, characteristic fragmentation would involve cleavage of the bonds adjacent to the ester oxygen and the carbonyl group. Common fragmentation patterns for esters include the loss of the alkoxy group and the formation of an acylium ion. libretexts.org The presence of a double bond in the octenyl chain would also influence the fragmentation, leading to characteristic losses. While a specific fragmentation pattern for this compound is not detailed in the search results, analysis of related compounds allows for prediction of key fragments.

Advanced Sample Preparation and Volatile Extraction Techniques (e.g., Headspace Solid-Phase Microextraction (HS-SPME))

The isolation of volatile and semi-volatile compounds like this compound from a sample matrix is a critical first step in its analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted advanced technique that is solvent-free, non-invasive, and integrates sample extraction and analyte enrichment into a single step. frontiersin.orgtandfonline.com This method is based on the equilibrium of analytes between the sample, the headspace (the gas phase above the sample), and a coated fused-silica fiber. chromatographyonline.com

The effectiveness of HS-SPME depends on several optimized parameters. Key factors include the type of fiber coating, extraction temperature, and extraction time. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its ability to adsorb a wide range of volatile compounds. frontiersin.orgresearchgate.net The extraction temperature is another critical parameter; increasing the temperature can release more analytes into the headspace, but excessive heat may cause degradation of natural products. frontiersin.org Studies on truffle analysis found that an extraction temperature of 50°C was optimal for volatiles like 1-octen-3-ol (B46169), a precursor to this compound. frontiersin.org The extraction time must be sufficient to allow for equilibrium or pre-equilibrium to be reached, ensuring reproducible results. emich.edu

Recent advancements in SPME aim to reduce extraction times and improve the recovery of less volatile compounds. chromatographyonline.com These include:

Vacuum-Assisted HS-SPME (Vac-HS-SPME): By lowering the pressure inside the sample vial, the mass transfer of analytes from the sample to the headspace is accelerated, leading to faster extractions. chromatographyonline.com

Multi-Cumulative Trapping HS-SPME (MCT-HS-SPME): This approach involves performing multiple short extractions from the same sample, which can enhance the uptake of less volatile compounds and minimize displacement effects on the fiber. chromatographyonline.com A synergistic effect is observed when these techniques are combined (MCT-Vac-HS-SPME), significantly increasing the extraction efficiency for less volatile compounds. chromatographyonline.com

The table below summarizes typical HS-SPME parameters used for the analysis of volatile compounds in different matrices, which are applicable for the analysis of this compound.

| Parameter | Truffle Analysis frontiersin.org | Cooked Meat Analysis researchgate.net | Hop Analysis kobv.de |

| Fiber Type | 85 µm CAR/PDMS | 50/30 µm DVB/CAR/PDMS | PTFE/Silicone septa |

| Sample Amount | 100 mg | 2.5 g | 40 ± 0.5 mg |

| Extraction Temp. | 50°C | 60°C | Not specified |

| Extraction Time | 45 min | 30 min | Not specified |

| Analysis Method | GC-MS | GC-MS | GC-MS |

Chiral Analysis and Enantiomeric Purity Determination (e.g., Optical Rotation)

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-octen-3-yl propionate and (S)-1-octen-3-yl propionate. Enantiomers often exhibit different sensory properties and biological activities. Therefore, determining the enantiomeric ratio is crucial for authenticity assessment and understanding the compound's contribution to flavor. While classical optical rotation can indicate the presence of a net excess of one enantiomer, modern chromatographic techniques provide more precise and quantitative data.

Chiral Gas Chromatography (GC) is the primary method for separating and quantifying the enantiomers of chiral volatile compounds. This technique utilizes a special capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.cz As the enantiomers pass through the column, they interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and individual quantification.

A study on the related compound 1-octen-3-yl acetate in lavender essential oils demonstrates the power of this technique. mdpi.com Using chiral GC-MS, researchers were able to separate the (R) and (S) enantiomers and determine their relative percentages. The results showed a high enantiomeric purity across all natural samples, with the (R)-enantiomer being predominant (99.7% to 99.9%). mdpi.com This high purity served as a key indicator of the oil's authenticity, as a racemic mixture (a 50:50 ratio of enantiomers) would suggest adulteration with a synthetically produced compound. mdpi.com Similarly, the precursor alcohol, 1-octen-3-ol, is known to have enantiomers with distinct characteristics; the (R)-(−) form is predominantly produced in mushrooms, while the (S)-(+) form has a moldy, grassy aroma. researchgate.net

The following table presents data from the chiral analysis of 1-octen-3-yl acetate in various essential oil samples, illustrating the typical results obtained from such a determination.

| Sample | (R)-OcAc (%) mdpi.com | (S)-OcAc (%) mdpi.com |

| Natural Standard | 97.0 | 3.0 |

| Lavender EO 1 | 99.5 | 0.5 |

| Lavender EO 2 | 99.8 | 0.2 |

| Lavender EO 3 | 99.8 | 0.1 |

| Lavender EO 4 | 99.7 | 0.3 |

| Lavender EO 5 | 99.8 | 0.2 |

Chemometric Analysis for Volatile Compound Profiling and Differentiation

The analysis of volatile compounds in a complex sample by techniques like GC-MS generates vast and intricate datasets, often consisting of hundreds of compounds. Chemometrics refers to the use of mathematical and statistical methods to extract meaningful information from this chemical data. For volatile profiling, chemometrics is an indispensable tool for pattern recognition, sample classification, and the identification of marker compounds that differentiate sample groups. researchgate.net

Two of the most powerful and commonly used chemometric techniques in flavor analysis are Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). researchgate.netmdpi.com

Principal Component Analysis (PCA): This is an unsupervised method that reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables, called principal components. PCA is used for an initial exploration of the data to visualize trends, groupings, and outliers among samples. mdpi.com

Partial Least Squares-Discriminant Analysis (PLS-DA): This is a supervised method used to build a model that separates samples into predefined classes (e.g., geographical origin, species). frontiersin.orgmdpi.com The model identifies the variables (volatile compounds) that are most important for this discrimination. The significance of each variable is often represented by a "Variable Importance in Projection" (VIP) score, where a value greater than one is typically considered significant. kobv.de

In practice, after HS-SPME-GC-MS analysis, the resulting data matrix (peak areas of all identified compounds for each sample) is subjected to chemometric analysis. This approach has been successfully used to differentiate meat from different species, where compounds like 1-octen-3-ol were identified as important discriminating biomarkers. researchgate.netresearchgate.net It has also been applied to distinguish truffles by species and to explore how terroir affects the aromatic profiles of hops. frontiersin.orgkobv.de By applying these methods, researchers can pinpoint which compounds, potentially including this compound, are statistically significant in defining the unique volatile signature of a product. researchgate.net

The table below illustrates a hypothetical output from a PLS-DA study, identifying key volatile compounds for differentiating food samples.

| Compound | VIP Score | p-value | Fold Change (Group A vs B) | Aroma Descriptor |

| This compound | 1.85 | <0.01 | 3.2 | Mushroom, fungal thegoodscentscompany.com |

| Hexanal | 1.62 | <0.01 | 0.4 | Grassy, fatty |

| 1-Octen-3-ol | 1.55 | <0.01 | 2.8 | Mushroom fiu.edu |

| Benzaldehyde | 1.31 | <0.05 | 1.9 | Almond, cherry |

| Nonanal | 1.18 | <0.05 | 0.6 | Citrus, fatty |

| 2-Pentylfuran | 0.95 | >0.05 | 1.2 | Earthy, fruity |

Biological and Ecological Significance of 1 Octen 3 Yl Propionate

Role in Inter-species Chemical Communication

Semiochemicals, or signaling chemicals, are vital for communication between organisms. 1-Octen-3-yl propionate (B1217596) functions within this complex chemical language, influencing the behavior of various species, particularly insects. These interactions can be categorized based on whether the chemical benefits the emitter, the receiver, or both. Allelochemicals, which mediate interactions between different species, include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both) nih.govnih.gov.

Insect Olfaction and Behavioral Responses

Insects rely heavily on their sense of smell to navigate their environment, locate food sources, find mates, and identify suitable sites for laying eggs. nih.gov The olfactory systems of insects are highly attuned to specific volatile organic compounds, and 1-octen-3-yl propionate and its parent alcohol, 1-octen-3-ol (B46169), are significant players in this context.

Research has shown that insects possess specialized odorant receptors (ORs) on their antennae that detect specific chemical cues. For instance, in the Chinese citrus fly, Bactrocera minax, specific ORs have been identified that respond strongly to particular plant volatiles, guiding the insect to its host plants for feeding and oviposition. nih.gov While this compound itself has not been the direct subject of as many studies as its precursor, 1-octen-3-ol, the latter is a well-documented attractant for a wide range of insects. This "mushroom alcohol" is a characteristic scent of many fungi, fruits, and even mammals, making it a crucial signal for host-seeking insects. frontiersin.orgfrontiersin.org

The behavioral responses of insects to these compounds can be complex and are often dependent on the concentration of the chemical. For example, high concentrations of 1-octen-3-ol have been found to be repellent to some mosquito species, demonstrating that the same compound can elicit different behaviors at varying concentrations. nih.gov The detection of such compounds is often mediated by specific olfactory receptor neurons. In general, insects utilize a combinatorial code, where specific combinations and ratios of different odorants trigger behavioral responses like host attraction or avoidance. frontiersin.org

Potential as Pheromones, Kairomones, or Allomones in Ecological Interactions

The diverse roles of volatile compounds like this compound are evident in their classification as pheromones, kairomones, or allomones. While pheromones mediate communication within the same species, kairomones and allomones are involved in inter-species signaling. nih.gov

Kairomones: 1-Octen-3-ol, the precursor to this compound, is a well-established kairomone for many blood-feeding arthropods, signaling the presence of a vertebrate host. frontiersin.org This is because the compound is released by various hosts, and its detection benefits the insect by leading it to a meal. For example, certain species of sandflies, which are vectors for leishmaniasis, are attracted to 1-octen-3-ol. frontiersin.org

Allomones: Conversely, a compound can act as an allomone, benefiting the emitter by repelling other organisms. As mentioned, high concentrations of 1-octen-3-ol can repel certain mosquito species. nih.gov

Synomones: In some interactions, the chemical signal can be mutually beneficial. For instance, volatiles released by plants can attract pollinators, which benefits both the plant (reproduction) and the insect (food).

The specific role of this compound in these interactions is an area of ongoing research. However, given its structural similarity to the well-studied 1-octen-3-ol, it is highly likely to play a significant role in the chemical ecology of many species.

| Interaction Type | Definition | Example Involving Related Compounds |

| Kairomone | Benefits the receiver | 1-Octen-3-ol attracts blood-feeding insects to their hosts. frontiersin.org |

| Allomone | Benefits the emitter | High concentrations of 1-octen-3-ol can repel certain mosquito species. nih.gov |

| Synomone | Benefits both emitter and receiver | Plant volatiles attract pollinators. |

Contributions to Aroma and Flavor Profiles in Biological Systems

Beyond its role in insect communication, this compound is a significant contributor to the aroma and flavor of many foods and other biological materials. Its characteristic mushroom-like scent makes it a key component in the sensory profiles of a variety of products. thegoodscentscompany.com

Applications in Food Science for Sensory Characterization

The presence and concentration of volatile compounds like this compound are critical in determining the flavor and consumer acceptance of food products. Food scientists use techniques like gas chromatography-olfactometry-mass spectrometry (GC-O-MS) to identify and quantify these aroma-active compounds. nih.govnih.gov

This compound has been identified in a range of food products, including:

Fruits and Vegetables: It is a known volatile in mushrooms, contributing to their characteristic earthy and fungal aroma. thegoodscentscompany.com

Meat and Seafood: Studies on Beijing roasted duck have identified 1-octen-3-ol as one of the key aroma compounds contributing to its unique flavor. nih.gov Similarly, it has been noted in fish cakes and can contribute a mushroom-like flavor. nih.gov

Dairy Products: The enzymatic oxidation of fatty acids can lead to the formation of 1-octen-3-ol and related compounds in dairy products.

The flavor profile of a food is a complex interplay of numerous volatile compounds. The Maillard reaction and lipid degradation are key processes that generate many of these flavor molecules. nih.gov

Olfactometric Studies and Odor Activity Value (OAV) Determination

Olfactometric studies, which combine instrumental analysis with human sensory perception, are crucial for identifying these key aroma compounds. nih.govresearchgate.net In such studies, trained panelists sniff the effluent from a gas chromatograph and rate the intensity of different odors. This allows researchers to pinpoint the specific compounds that are most impactful to the human nose.

| Food Product | Role of 1-Octen-3-ol/propionate | Analytical Technique |

| Xiaoqu Liquor | Critical flavor compound | Gas Chromatography-Olfactometry (GC-O) mdpi.com |

| Beijing Roasted Duck | Key aroma compound | Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) nih.gov |

| Laoshan Green Tea | Important aroma contributor | Odor Activity Value (OAV) analysis researchgate.net |

| Fish Cakes | Contributes a mushroom flavor | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

Phytochemical Roles and Plant-Microbe Interactions

This compound and its related compounds are also found in the plant kingdom, where they can play a variety of roles. Plants produce a vast array of volatile organic compounds that are involved in defense, communication, and interactions with other organisms, including microbes. mdpi.com

Furthermore, plant-emitted volatiles can mediate interactions with beneficial microbes. These chemical signals can attract symbiotic fungi or bacteria to the plant's roots, promoting nutrient uptake and growth. The study of these complex chemical dialogues between plants and microbes is a growing field of research.

The chemical composition of plant volatiles can also be influenced by the surrounding environment and the presence of other organisms. For example, insect herbivory can induce the release of a specific blend of volatiles that can attract predators or parasitoids of the herbivore, a phenomenon known as "indirect defense."

Antimicrobial Properties and Mechanisms of Action (considering relation to 1-octen-3-ol)

The antimicrobial properties of this compound are an area of growing interest, with much of the current understanding extrapolated from studies on its parent compound, 1-octen-3-ol.

Research on 1-octen-3-ol has demonstrated its efficacy against a range of bacteria. nih.gov Notably, it exhibits a stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.govresearchgate.net The structural differences in the cell walls of these two bacterial types likely account for this disparity. eoscu.com Gram-positive bacteria possess a thick peptidoglycan layer that can readily absorb foreign molecules, making them more susceptible to certain antimicrobial agents. eoscu.com In contrast, Gram-negative bacteria have a more complex outer membrane that acts as a more effective barrier. eoscu.com

A study evaluating the antimicrobial activity of 1-octen-3-ol reported the following minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs):

| Bacterial Type | MIC (mg/mL) | MBC (mg/mL) |

| Gram-positive | 1.0 | 4.0 |

| Gram-negative | 2.0 | 8.0 |

| Data from a study on 1-octen-3-ol, the precursor to this compound. nih.govresearchgate.net |

Given that this compound shares the same core structure, it is hypothesized to exhibit a similar spectrum of antibacterial activity, though further research is needed to confirm this.

The antifungal properties of 1-octen-3-ol are well-documented. It has been shown to inhibit the growth and spore germination of several fungal species, including plant pathogens. nih.govmdpi.com For instance, it can inhibit the germination of Lecanicillium fungicola, the causative agent of dry bubble disease in mushrooms. uu.nl It also acts as a self-inhibitor in Penicillium paneum, preventing spore germination at high densities. nih.gov The inhibitory concentrations for fungal growth and spore germination have been reported to be 8.0 mg/mL and 2.0 mg/mL, respectively, for certain fungi. nih.govresearchgate.net

The mechanism of this inhibition is thought to involve disruption of fungal cell structure and morphology. mdpi.com The broad-spectrum antifungal effect of 1-octen-3-ol suggests that this compound may also possess valuable antifungal properties.

The primary proposed mechanism of antimicrobial action for 1-octen-3-ol, and by extension this compound, is the disruption of cell membrane integrity. nih.govresearchgate.net The cell membrane's semipermeability is crucial for maintaining a distinct internal cellular environment. uvigo.es Assays measuring the leakage of cellular constituents have indicated that 1-octen-3-ol increases the permeability of the cell membrane. nih.govresearchgate.net Scanning electron microscopy has further revealed that treatment with 1-octen-3-ol causes severe morphological damage to bacterial cells, including wrinkling and coarsening of the outer surface, which is indicative of cell wall and cytoplasmic membrane damage. researchgate.net

The hydroxyl group of 1-octen-3-ol is believed to be critical for its antimicrobial activity. nih.govresearchgate.net While this compound has this hydroxyl group esterified, it is possible that enzymatic activity in the target organism could hydrolyze the ester, releasing the active 1-octen-3-ol. Alternatively, the entire molecule may interact with the lipid bilayer of the cell membrane, causing disruption. Further research is necessary to fully elucidate the specific molecular mechanisms of this compound.

Theoretical and Computational Investigations of 1 Octen 3 Yl Propionate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules. bohrium.comijsrst.com These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For 1-octen-3-yl propionate (B1217596), the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C) of the octenyl moiety, which is a region of high electron density. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O) in the propionate ester function, a common feature for esters. bohrium.com This distribution suggests that the molecule would likely engage in electrophilic attacks at the C=C bond and nucleophilic attacks at the carbonyl carbon.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. These include electronegativity (the power to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electron-accepting capability). mdpi.comirjweb.com DFT calculations can provide precise values for these parameters, offering a detailed profile of the molecule's chemical behavior. researchgate.netresearchgate.net

| Parameter | Description | Predicted Significance for 1-Octen-3-YL Propionate |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates sites prone to electrophilic attack (e.g., C=C bond). A higher energy suggests greater electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites prone to nucleophilic attack (e.g., C=O group). A lower energy suggests greater electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Reflects the molecule's kinetic stability and reactivity. A moderate gap is expected, typical of functionalized alkenes. irjweb.com |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | The ester group introduces significant polarity, influencing solubility and intermolecular interactions. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Quantifies the resistance to deformation of the electron cloud. A harder molecule has a larger energy gap. mdpi.com |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. irjweb.com |

This table outlines the key quantum chemical parameters and their general significance as they would be applied to this compound based on established theoretical principles.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hilarispublisher.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into conformational changes and intermolecular interactions. bohrium.com

Furthermore, MD simulations are invaluable for studying how this compound interacts with its environment, such as in a water-ethanol solution or at an air-water interface. nih.gov These simulations can reveal information about solvation shells, the formation of hydrogen bonds between the ester's oxygen atoms and solvent molecules, and the hydrophobic interactions of its alkyl chain. Such studies are relevant for understanding its volatility and its behavior in food and beverage matrices. mdpi.com

| Bond | Type of Rotation | Significance for this compound |

| C(O)-O-C | Ester Linkage | Influences the orientation of the propionate group relative to the octenyl chain, affecting steric hindrance and access to the carbonyl group. |

| C-C (Alkyl Chain) | Alkyl Single Bonds | Allows the five-carbon tail to adopt numerous conformations, impacting the molecule's overall size, shape, and hydrophobicity. |

| C(alkenyl)-C(alkyl) | Single bond adjacent to C=C | Determines the spatial positioning of the vinyl group relative to the rest of the molecule. |

This table identifies the primary rotatable bonds governing the conformational flexibility of this compound.

Structure-Activity Relationship (SAR) Modeling for Bioactive Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate a molecule's structural features with its biological or chemical activity. collaborativedrug.com These models are essential for predicting the properties of new compounds and for understanding the molecular basis of their activity. bohrium.com

The bioactivity of this compound can be analyzed in the context of its parent alcohol, 1-octen-3-ol (B46169). 1-Octen-3-ol is a well-known semiochemical that attracts biting insects. t3db.canih.gov It is also a potent aroma compound in mushrooms and has been investigated for its potential role in neurodegenerative processes. mdpi.com

By esterifying 1-octen-3-ol with propionic acid, several key molecular descriptors that are used in SAR models are altered:

Lipophilicity (logP): The addition of the propionyl group increases the molecule's size and lipophilicity, which can affect its transport across biological membranes and its interaction with hydrophobic pockets in receptors.

Hydrogen Bonding: The free hydroxyl group of 1-octen-3-ol, which can act as a hydrogen bond donor, is replaced by an ester group, which can only act as a hydrogen bond acceptor. This change fundamentally alters its potential interactions with receptor sites.

Size and Shape: The molecule becomes larger and has a different steric profile, which will influence how it fits into a binding site.

A QSAR model for insect attraction, for example, could be developed by synthesizing a series of esters of 1-octen-3-ol and correlating their attraction efficacy with calculated molecular descriptors. researchgate.netplos.orgsenasica.gob.mx Such models can help identify the optimal ester chain length or structure for maximizing a desired biological effect, guiding the synthesis of more potent and selective analogues. nih.gov

| Property | 1-Octen-3-ol | This compound | Implication for SAR |

| Molecular Formula | C₈H₁₆O | C₁₁H₂₀O₂ | Change in elemental composition and mass. |

| Molecular Weight | 128.21 g/mol | 184.28 g/mol | Increased mass and size. |

| Hydrogen Bond Donor | Yes (1) | No | Significant change in interaction potential with biological targets. |

| Hydrogen Bond Acceptor | Yes (1) | Yes (2) | The two ester oxygens can accept hydrogen bonds. |

| Predicted logP | ~2.4-2.7 | ~3.6-4.0 | Increased lipophilicity, affecting solubility and membrane permeability. t3db.cathegoodscentscompany.com |

This table compares key physicochemical properties relevant to SAR modeling for the parent alcohol and its propionate ester.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be predicted using a variety of software packages and web-based tools. nmrium.org These predictions are often based on large databases of known spectra, machine learning algorithms, or DFT calculations. arxiv.orgdb-thueringen.de For this compound, predictions would show characteristic signals for the vinyl group protons (between 5-6 ppm), the proton on the carbon bearing the oxygen (around 5 ppm), and the various alkyl protons. The ¹³C spectrum would feature a distinct signal for the carbonyl carbon around 174 ppm.

| Atom Position (¹H NMR) | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH₂ | 5.1 - 5.3 | Multiplet |

| =CH- | 5.7 - 5.9 | Multiplet |

| -CH(O)- | 5.0 - 5.2 | Multiplet |

| -CH₂-C=O | ~2.3 | Triplet |

| Terminal -CH₃ (Propionate) | ~1.1 | Triplet |

| Terminal -CH₃ (Octenyl) | ~0.9 | Triplet |

Predicted ¹H NMR values for this compound. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule with high accuracy. nih.govdtic.mil The resulting predicted IR spectrum can be used to assign experimental absorption bands to specific molecular motions. For this compound, the most prominent feature in its IR spectrum would be the strong C=O stretching vibration of the ester group, typically found around 1740 cm⁻¹. Other key predicted bands would include the C-O stretches of the ester, the C=C stretch of the alkene, and various C-H stretching and bending modes. scholarsresearchlibrary.comacs.orgresearchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Ester | 1735 - 1750 |

| C=C Stretch | Alkene | 1640 - 1680 |

| C-O Stretch | Ester | 1150 - 1250 |

| =C-H Stretch | Alkene | 3010 - 3095 |

| C-H Stretch | Alkane | 2850 - 2960 |

Predicted characteristic IR absorption frequencies for this compound.

Emerging Research Avenues and Future Directions for 1 Octen 3 Yl Propionate

Development as a Biopesticide Component in Integrated Pest Management

Recent research has highlighted the potential of 1-octen-3-yl propionate (B1217596) as a component in biopesticides for integrated pest management (IPM) strategies. This volatile organic compound, found in some plants and fungi, exhibits notable antifungal and insect-repellent properties. tandfonline.com

Studies have demonstrated its effectiveness against various plant pathogenic fungi. For instance, research has shown significant inhibitory activity against fungi like Fusarium graminearum, Magnaporthe oryzae, and Rhizoctonia solani. acs.org The antifungal action of related compounds, such as 1-octen-3-ol (B46169), has been attributed to their ability to disrupt cell membrane permeability in fungi. nih.gov This mechanism suggests that 1-octen-3-yl propionate may function similarly, offering a natural alternative to synthetic fungicides. The compound's presence in the essential oil of plants like Ocimum lamiifolium has been correlated with antimicrobial activity, further supporting its potential in agricultural applications. tandfonline.com

In addition to its antifungal properties, this compound and its parent alcohol, 1-octen-3-ol, have been investigated for their insect repellent capabilities. mdpi.com While 1-octen-3-ol can act as an attractant for some insects, it has also been shown to repel others, such as fungus gnats, at certain concentrations. nih.govresearchgate.net This dual functionality suggests that this compound could be used to manipulate insect behavior in an IPM program, either by repelling pests or by attracting their natural predators. The development of this compound as a biopesticide is still in its early stages but shows promise for creating more sustainable and environmentally friendly pest control methods.

Advanced Biotechnological Production Strategies for Sustainable Sourcing

The growing interest in this compound for various applications necessitates the development of sustainable and efficient production methods. Biotechnological strategies are at the forefront of this endeavor, offering an alternative to traditional chemical synthesis.

One promising approach involves enzymatic synthesis. Research has demonstrated the use of enzymes like lipases to catalyze the esterification of 1-octen-3-ol with propionic acid to produce this compound. researchgate.net This method is considered a "green" alternative as it often occurs under milder conditions and can be more selective than chemical synthesis.

Furthermore, microbial fermentation is being explored for the production of the precursor, 1-octen-3-ol. nih.gov Genetically engineered microorganisms, such as Saccharomyces cerevisiae (a type of yeast), have been successfully modified to produce (R)-(-)-1-octen-3-ol from linoleic acid. nih.govjmb.or.kr This is achieved by introducing genes encoding for enzymes like lipoxygenase and hydroperoxide lyase from other organisms, such as the matsutake mushroom (Tricholoma matsutake). nih.govjmb.or.kr The yeast then acts as a cell factory, converting the substrate into the desired alcohol. This biotechnological route can be optimized for higher yields and produces a specific enantiomer, which can be crucial for certain applications. nih.gov